molecular formula C9H7F B14457462 1-Fluoro-3-propadienylbenzene CAS No. 70090-82-3

1-Fluoro-3-propadienylbenzene

Katalognummer: B14457462
CAS-Nummer: 70090-82-3
Molekulargewicht: 134.15 g/mol
InChI-Schlüssel: XMQQIPNUDQCEKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-propadienylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene with a fluoro group, followed by the addition of a propadienyl group. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is conducted under controlled temperature conditions to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-3-propadienylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols.

    Substitution: The fluoro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-propadienylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Fluoro-3-propadienylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The fluoro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The propadienyl group provides additional sites for chemical reactions, allowing for diverse functionalization. These interactions can lead to the formation of stable intermediates and products, which are crucial for its applications in synthesis and research .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Fluoro-3-propadienylbenzene is unique due to the presence of both a fluoro and a propadienyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to its simpler analogs. The fluoro group enhances the compound’s electrophilicity, while the propadienyl group provides additional sites for functionalization, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

70090-82-3

Molekularformel

C9H7F

Molekulargewicht

134.15 g/mol

InChI

InChI=1S/C9H7F/c1-2-4-8-5-3-6-9(10)7-8/h3-7H,1H2

InChI-Schlüssel

XMQQIPNUDQCEKD-UHFFFAOYSA-N

Kanonische SMILES

C=C=CC1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.